4-[(2-Furylmethyl)thio]aniline
Description
Structural and Functional Group Analysis within the Context of Organic Chemistry
Aniline (B41778) Moiety: The core of the structure features a benzene (B151609) ring substituted with an amino group (-NH₂), classifying it as an aniline derivative. britannica.comwikipedia.org The amino group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com In this specific molecule, the thioether group occupies the para position relative to the amino group.
Thioether Linkage: A sulfur atom bridges the aniline ring and the furylmethyl group, forming a thioether (or sulfide) functional group (R-S-R'). tandfonline.comlibretexts.org This linkage provides structural flexibility and influences the electronic properties and lipophilicity of the molecule. researchgate.net
Furan (B31954) Ring: The molecule is terminated by a furan ring, a five-membered aromatic heterocycle containing one oxygen atom. wisdomlib.orgwikipedia.org The furan ring is attached via a methylene (B1212753) (-CH₂-) bridge to the sulfur atom. Furan is an electron-rich aromatic system, susceptible to various substitution and cycloaddition reactions. wikipedia.orgderpharmachemica.com
Table 1: Physicochemical Properties of 4-[(2-Furylmethyl)thio]aniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NOS | accelachem.comcalpaclab.com |
| Molecular Weight | 205.28 g/mol | accelachem.comcalpaclab.com |
| CAS Number | 869943-49-7 | accelachem.com |
Significance of Furan, Thioether, and Aniline Moieties in Contemporary Chemical Science
The combination of furan, thioether, and aniline functionalities within one molecule is significant because each component is a "privileged scaffold" in modern chemical science, particularly in drug discovery and materials science.
Furan: The furan nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. nih.govutripoli.edu.ly Furan derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.ly The first furan derivative, 2-furoic acid, was identified as early as 1780. wikipedia.orgutripoli.edu.ly Beyond medicine, furans serve as versatile synthons in organic synthesis, for instance, acting as dienes in Diels-Alder reactions to construct more complex polycyclic systems. novapublishers.comatamanchemicals.com
Thioether: Sulfur-containing functional groups are integral to a large number of approved drugs and natural products. tandfonline.com The thioether group, in particular, is a common motif in pharmaceuticals, contributing to the molecule's binding affinity and pharmacokinetic profile. nih.gov It can influence key parameters such as lipophilicity, and its oxidation to sulfoxides and sulfones provides a chemical handle for designing stimuli-responsive systems, such as in drug delivery. researchgate.netacs.org
Aniline: Aniline is a foundational commodity chemical and a versatile starting material for a wide array of products, including dyes, polymers, explosives, and pharmaceuticals. britannica.comwikipedia.org First isolated in 1826, its importance grew in the nineteenth century as a key precursor in the nascent synthetic chemistry industry. britannica.comquora.com The reactivity of the aromatic ring, modulated by the amino group, makes aniline and its derivatives indispensable intermediates for creating substituted aromatic compounds. chemistrysteps.com
Table 2: Significance of Constituent Moieties in Chemical Science
| Moiety | Significance in Chemical Science | Key Applications/Properties | Reference |
|---|---|---|---|
| Furan | A key heterocyclic building block. | Medicinal chemistry (antimicrobial, anticancer), versatile synthetic intermediate. | wisdomlib.orgnih.govutripoli.edu.ly |
| Thioether | A common functional group in pharmaceuticals. | Modulates lipophilicity, part of many approved drugs, used in drug delivery triggers. | tandfonline.comnih.govacs.org |
| Aniline | A fundamental precursor in the chemical industry. | Synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. | britannica.comwikipedia.orgquora.com |
Historical Perspective on the Synthesis and Study of Analogous Compounds
The synthesis of molecules like this compound builds upon centuries of developments in organic chemistry. The individual moieties have long histories, and methods to combine them have evolved significantly over time.
Historically, the synthesis of the furan ring was established through classic named reactions like the Paal-Knorr synthesis (from 1,4-diketones) and the Feist-Benary synthesis. wikipedia.orgatamanchemicals.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org The industrial production of furfural, a key furan derivative, from agricultural biomass like corn cobs began in the early 20th century. utripoli.edu.lyatamanchemicals.com
The synthesis of aryl thioethers has also seen considerable evolution. Early methods were often harsh, while modern approaches frequently rely on metal-catalyzed cross-coupling reactions. For instance, palladium- and copper-catalyzed reactions that couple thiols with aryl halides have become powerful tools for constructing C-S bonds with high efficiency. nih.gov
The direct synthesis of compounds analogous to this compound often involves multi-step sequences. For example, the synthesis of furan-2-ylmethanethiol, a key precursor, can be achieved by reacting furfuryl alcohol with thiourea. wikipedia.org This thiol can then be coupled with a suitably substituted aniline derivative. Alternatively, routes involving the reaction of 4-aminothiophenol (B129426) with a furfuryl halide could be envisioned. Research has shown that N-(2-furylmethyl) aniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, indicating an established interest in this structural class. researchgate.net A patent for the synthesis of the drug ranitidine (B14927) involves an intermediate, 2-[[[(5-dimethylamino) methyl-2-furyl] methyl] thio] ethylamine, which shares the core furylmethyl thioether structure, highlighting the industrial relevance of this linkage. google.com
Current Gaps and Future Directions in the Research Landscape of this compound
Despite the established importance of its constituent parts, the specific compound this compound remains largely unexplored in peer-reviewed literature. Its appearance is primarily in chemical supplier catalogs and as a substructure within larger molecules in patent databases. accelachem.comontosight.aigoogle.com This points to several significant gaps and opportunities for future research.
Current Gaps:
Lack of Characterization: There is a notable absence of comprehensive studies on the biological activity, material properties, and detailed physicochemical characteristics of this compound itself.
Unexplored Synergistic Effects: While the properties of furan, thioether, and aniline are well-known individually, the synergistic or unique properties arising from their specific combination and arrangement in this molecule have not been investigated.
Limited Synthetic Optimization: While general methods for its synthesis can be postulated, dedicated studies aimed at developing highly efficient, scalable, and sustainable synthetic routes are not publicly available.
Future Directions:
Probing Biological Activity: A clear direction for future research is the systematic evaluation of this compound and its derivatives for potential pharmacological applications. Given the prevalence of its moieties in bioactive compounds, it could be screened for antimicrobial, anticancer, anti-inflammatory, or other therapeutic activities. tandfonline.comwisdomlib.org
Development of Novel Materials: The aniline and furan functionalities suggest potential for polymerization. This compound could serve as a monomer for creating novel polymers with unique thermal, electronic, or mechanical properties. Its structure may also be relevant for applications as a corrosion inhibitor or as a ligand in coordination chemistry.
Structure-Activity Relationship (SAR) Studies: A promising research avenue would involve the synthesis of a library of analogues. Modifications, such as substitution on the aniline or furan rings, would allow for systematic SAR studies to optimize properties for a specific application. nih.gov This approach is fundamental in modern drug discovery and materials science. nih.govnih.gov
Intermediate for Agrochemicals: The structural motifs present are also found in various agrochemicals. nih.gov Future work could explore its utility as a precursor for new classes of herbicides or fungicides.
Compound Names Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVAAZQIUQJVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587939 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-49-7 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Furylmethyl Thio Aniline and Its Derivatives
Established Synthetic Pathways for the Aniline (B41778) Core and Furan (B31954) Ring System
The foundational step in synthesizing the target molecule often involves the independent or convergent construction of its furan and aniline components.
While directly targeting 4-[(2-Furylmethyl)thio]aniline, an important analogous structure involves replacing the furan ring with its sulfur isostere, thiophene (B33073). The Gewald reaction is a powerful, multicomponent method for synthesizing polysubstituted 2-aminothiophenes, which serve as valuable precursors for thiophene-based aniline analogues. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org
The process begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org The resulting intermediate then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org Various catalysts and conditions have been developed to optimize this reaction.
For instance, one approach involves the reaction of a cyanoacetamide derivative with an aldehyde and elemental sulfur, catalyzed by triethylamine, to produce a 2-amino-N-substituted-thiophene-3-carboxamide. ajrconline.org These thiophene derivatives, which contain a reactive amino group, are direct analogues of substituted anilines and can be further modified. ajrconline.org Research has demonstrated the versatility of this reaction with different substrates and catalysts, as summarized in the table below.
| Carbonyl Compound | Active Methylene (B1212753) Compound | Catalyst/Base | Solvent | Yield (%) | Reference |
| Cycloheptanone | Ethyl cyanoacetate | Morpholine | Ethanol | 91 | tandfonline.com |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | N/A | tandfonline.com |
| Various ketones/aldehydes | Various active methylenes | Piperidine (B6355638)/Boric Acid | EtOH:H₂O | 75-96 | tandfonline.com |
| Acetaldehyde | 2-Cyanoacetamide derivative | Triethylamine | Ethanol | 77 | ajrconline.org |
The formation of the furan and aniline rings themselves relies on a variety of cyclization strategies. For the furan moiety, methods often start from acyclic precursors. One notable method involves the reaction of α,β-unsaturated ketones with aniline derivatives, which proceeds through a 1,4-addition followed by an intramolecular cyclization to produce furan-3(2H)-imine scaffolds. royalsocietypublishing.orgnih.gov A proposed mechanism suggests that the initial addition creates a zwitterionic intermediate, which, after hydrogen transfer and isomerization, cyclizes and dehydrates to form the furan ring. royalsocietypublishing.orgnih.gov
For the aniline core, when integrated into a larger heterocyclic system like an indole (B1671886) (a benzo-fused pyrrole), rhodium-catalyzed reactions offer an efficient route. The cyclization of o-alkynyl anilines can be catalyzed by rhodium complexes to form 2,3-disubstituted indoles in a one-pot reaction. acs.org A plausible mechanism involves the formation of an alkyne-coordinated rhodium intermediate, which undergoes 5-endo cyclization to create the indole ring system. acs.org Similarly, benzofurans can be synthesized via the cyclization of o-alkynylphenols, highlighting a parallel strategy for related oxygen-containing heterocycles. acs.orgnih.gov Acid-promoted furan ring opening followed by a reductive Paal-Knorr cyclization is another pathway to create pyrrole (B145914) rings fused to an aniline precursor. researchgate.net
Strategies for Thioether Linkage Formation
The creation of the thioether bond between the furfuryl group and the aniline ring is a critical step in the synthesis of this compound.
Mercaptoacetic acid and its derivatives are versatile reagents in the formation of thioethers. atamanchemicals.com In one synthetic approach, N-substituted carbamylmethyl mercaptoacetate (B1236969) thioethers were synthesized by reacting an N-substituted carbamylmethyl chloride intermediate with mercaptoacetic acid in the presence of a base like potassium hydroxide. nih.gov This demonstrates a classic nucleophilic substitution where the thiolate, generated in situ from mercaptoacetic acid, displaces a halide to form the C-S bond. nih.gov
This strategy can be adapted for the synthesis of the target molecule. For example, reacting a suitable 4-haloaniline derivative with furfuryl mercaptan or, conversely, reacting 4-aminothiophenol (B129426) with furfuryl chloride under basic conditions would follow a similar nucleophilic substitution pathway to form the desired thioether linkage. The synthesis of thiazolidin-4-ones, which involves the reaction of amines, aldehydes, and mercaptoacetic acid, further illustrates the utility of this thiol in building complex sulfur-containing heterocycles. nih.gov
Modern thioether synthesis often relies on the activation of thiols or the use of thiol surrogates to facilitate the C-S bond formation, particularly for constructing aryl thioethers. mdpi.comnih.gov These methods can be more efficient and avoid the use of malodorous thiols. mdpi.com
One major strategy is the nucleophilic aromatic substitution (SNAr) reaction, where an activated aryl halide reacts with a thiol. jst.go.jpresearchgate.net The use of a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like DMF facilitates the formation of the thiolate anion, a potent nucleophile, enabling the reaction to proceed at mild temperatures. jst.go.jp
Transition metal-catalyzed cross-coupling reactions are also prevalent. The Migita coupling, which typically uses a palladium catalyst, is a classic method for coupling aryl halides with thiols. thieme-connect.com Other metal catalysts based on copper and nickel are also widely employed and show excellent functional group tolerance. thieme-connect.comorganic-chemistry.org
To circumvent the direct use of thiols, various thiol surrogates have been developed. Xanthates can serve as odorless and stable thiol-free reagents for synthesizing both dialkyl and alkyl aryl thioethers. mdpi.com Another approach involves using protected thiols, such as triisopropylsilanethiol (B126304) (TIPS-SH), which can react with aryl halides in a palladium-catalyzed process to form a silyl-protected thioether, which can then be used in subsequent reactions. nih.gov
| Method | Catalyst/Reagent | Substrates | Key Feature | Reference |
| SNAr | t-BuOK (base) | Aryl Halides, Thiols | Metal-free, mild conditions | jst.go.jp |
| Migita Coupling | Pd(PPh₃)₄ | Aryl Halides, Thiols | Palladium-catalyzed cross-coupling | thieme-connect.com |
| Copper-Catalyzed Coupling | CuI | Aryl Halides, Thiols | Alternative metal catalyst system | thieme-connect.com |
| Thiol Surrogate | Xanthates (ROCS₂K) | Alkyl/Aryl Halides | Odorless thiol alternative | mdpi.com |
| Protected Thiol | Triisopropylsilanethiol | Aryl Bromides | One-pot synthesis of unsymmetrical thioethers | nih.gov |
Advanced Functionalization and Derivatization Strategies
Once the core structure of this compound is assembled, further modifications can be introduced to generate a library of derivatives. These strategies often focus on C-H activation, cross-coupling reactions, or modifications of the existing functional groups.
For example, research on the functionalization of related N-phenylquinazolin-4-amines demonstrates that C-H activation can be used to introduce new rings and substituents with high regioselectivity. chim.it Such a strategy could potentially be applied to the aniline ring of the target compound.
Another powerful derivatization approach is demonstrated in the synthesis of novel wikipedia.orgroyalsocietypublishing.orgbeilstein-journals.orgtriazolo[1,5-a]pyrimidines. nih.gov In this work, a molecule already containing a furan-2-yl)methylthio)propyl side chain was further functionalized on the furan ring itself. A Mannich reaction using formaldehyde (B43269) and a secondary amine (like piperidine or dimethylamine) was employed to introduce an aminomethyl group at the 5-position of the furan ring, yielding a variety of derivatives. nih.gov This highlights a late-stage functionalization strategy that can be directly applied to this compound to modify the furan moiety.
Further derivatization could also target the amino group of the aniline core, for instance, through acylation or by using it as a nucleophile in condensation reactions to build larger, more complex structures. scispace.com
Amidation and Acylation Reactions for Aniline Modification
The primary amine group of the aniline moiety in this compound is a key site for synthetic modification through amidation and acylation reactions. These reactions involve the coupling of the aniline with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amide bonds.
Direct amidation of anilines with carboxylic acids can be achieved using various catalysts. For instance, sulfated TiO2/SnO2 nanocomposites have been shown to be effective heterogeneous catalysts for the direct amidation of aniline and its derivatives with acetic acid under solvent-free conditions. researchgate.net This method offers high yields, ranging from 65% to 97%, within 2 to 6 hours. researchgate.net Another approach involves the use of titanium(IV) isopropoxide as a catalyst for the direct amidation of nonactivated carboxylic acids with anilines. d-nb.info Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have also been identified as highly active catalysts for direct amidation at room temperature. organic-chemistry.org
Acylation, a related transformation, typically employs more reactive acylating agents. The Schotten-Baumann reaction, for example, involves the acylation of amines with acyl chlorides in the presence of a base. organic-chemistry.org Enzymatic approaches are also emerging for the acylation of anilines, which can be challenging due to their lower nucleophilicity compared to aliphatic amines. chemrxiv.org
The following table summarizes various catalytic systems used for the amidation of aniline derivatives:
| Catalyst/Reagent | Amine Substrate | Acid/Acylating Agent | Conditions | Yield | Reference |
| Sulfated TiO2/SnO2 | Aniline derivatives | Acetic acid | Solvent-free | 65-97% | researchgate.net |
| Titanium(IV) isopropoxide | Anilines | Carboxylic acids | Refluxing THF | - | d-nb.info |
| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Amines | Carboxylic acids | Room Temperature | High | organic-chemistry.org |
| TiCl4 | Anilines | Benzoic acid | Refluxing CH2Cl2 | - | d-nb.info |
| Thianthrene boron acid | Amines | Carboxylic acids | - | High | organic-chemistry.org |
Nucleophilic Substitution Reactions and Reactivity at Key Centers
Nucleophilic substitution is a fundamental class of reactions in organic chemistry and is relevant to the synthesis and modification of this compound. ksu.edu.sa The key centers for nucleophilic attack are the electrophilic carbons within the molecule.
In the context of synthesizing the thioether linkage, a common strategy involves the nucleophilic attack of a thiolate on an appropriate electrophile. For instance, the synthesis can proceed via a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophilic sulfur species displaces a leaving group on an aromatic ring. dalalinstitute.commasterorganicchemistry.com For this to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com
The aniline nitrogen in this compound is nucleophilic and can participate in substitution reactions. libretexts.org For example, it can act as a nucleophile in SN2 reactions with alkyl halides. libretexts.org The reactivity of the aniline can be influenced by the substituents on the aromatic ring.
The furan ring also presents sites for chemical modification, although it is generally more susceptible to electrophilic attack. However, under specific conditions, nucleophilic attack on the furan ring can occur.
The general mechanism for a bimolecular nucleophilic substitution (SN2) reaction involves a single step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. libretexts.org In contrast, a unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. ksu.edu.salibretexts.org
Palladium-Mediated Cross-Coupling Reactions in Aryl Thioether Synthesis
Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for the formation of carbon-sulfur (C–S) bonds, providing a versatile route to aryl thioethers like this compound. nih.govnih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. nih.govthieme-connect.com
The general catalytic cycle for Pd-catalyzed C–S coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and finally, reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst.
A variety of palladium catalysts and ligands have been developed to facilitate this transformation with high efficiency and functional group tolerance. nih.govresearchgate.net For example, palladium complexes with bisphosphine ligands like CyPF-tBu have been shown to be highly effective for coupling aryl bromides with thiols. nih.gov Monophosphine ligands have also demonstrated high efficacy, enabling reactions at lower temperatures. nih.gov The choice of ligand is crucial and can significantly impact the reaction's success. nih.govresearchgate.net
To overcome the limited availability and stability of some thiols, in situ generation of the thiol or the use of thiol surrogates has been developed. nih.govscilit.comacs.org For instance, triisopropylsilanethiol (TIPS-SH) can be coupled with two different aryl bromides in a one-pot synthesis of unsymmetrical diaryl thioethers. nih.gov Another approach utilizes the in situ deprotection of benzyl (B1604629) thioacetates as an alternative to free thiols. scilit.comacs.org
The following table highlights different palladium catalyst systems and their applications in aryl thioether synthesis:
| Palladium Catalyst | Ligand | Reactants | Key Features | Reference |
| Pd(OAc)2 | CyPF-tBu | Aryl bromides and TIPS-SH | One-pot synthesis of unsymmetrical diaryl thioethers. | nih.gov |
| Pd(dba)2 | Monophosphine ligands | Aryl bromides and thiols | Effective at room temperature with soluble bases. | nih.gov |
| Pd(OAc)2 / DiPPF or BINAP-Tol | Aromatic iodides/bromides and tin-thiolates | Rapid synthesis under microwave conditions. | researchgate.net | |
| PdCl2 | Xantphos | Aryl halides and thioethers/thioesters | Intermolecular transthioetherification. | rsc.org |
Multi-component Reactions and High-Throughput Synthesis
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.comorganic-chemistry.org MCRs are highly desirable for their atom economy, efficiency, and ability to rapidly generate molecular diversity, making them suitable for high-throughput synthesis. mdpi.com
While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to synthesize its derivatives. For example, a Biginelli-type reaction, a well-known MCR, has been used to synthesize pyrimidine (B1678525) derivatives incorporating a furan moiety. nih.gov Another example is the Doebner reaction for the synthesis of quinolines. nih.gov
Isonitrile-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating complex molecules from simple building blocks. nih.gov The Strecker reaction, which produces α-aminonitriles from an aldehyde, an amine, and a cyanide source, is another classic MCR. nih.gov
The development of MCRs often involves the use of catalysts to facilitate the cascade of reactions. For instance, iron-catalyzed MCRs are gaining attention due to the low cost and environmental friendliness of iron. researchgate.net A zinc-mediated carbonyl alkylative amination has been developed as a multi-component reaction for the synthesis of α-branched amines. acs.org
The application of MCRs allows for the rapid assembly of complex molecular scaffolds, which can then be further functionalized to access a wide range of derivatives.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield, minimize side reactions, and ensure the process is efficient and scalable.
Design of Experiments (DoE) in Synthetic Optimization
Design of Experiments (DoE) is a statistical methodology used to systematically plan, execute, and analyze experiments to understand the relationship between various reaction parameters (factors) and the desired outcome (response), such as yield or purity. rsc.orgacs.orgjmp.com Instead of the traditional "one-factor-at-a-time" (OFAT) approach, DoE allows for the simultaneous variation of multiple factors, leading to a more efficient and comprehensive understanding of the reaction landscape. jmp.comsci-hub.se
In the context of synthesizing this compound and its derivatives, DoE can be employed to optimize key parameters in the synthetic steps. For example, in a palladium-catalyzed cross-coupling reaction, factors such as temperature, reaction time, catalyst loading, ligand concentration, and base type and concentration can be systematically varied. sci-hub.se
A typical DoE workflow involves:
Factor Screening: Identifying the most influential variables from a larger set of potential factors.
Optimization: Building a mathematical model to describe the relationship between the critical factors and the response, allowing for the identification of optimal conditions.
Robustness Testing: Evaluating how small variations in the optimized parameters affect the outcome, ensuring the process is reliable.
The use of DoE can lead to significant improvements in reaction yields and can help in identifying interactions between different factors that would be missed by traditional optimization methods. rsc.orgsci-hub.se
Catalyst Selection and Ligand Design in Organic Synthesis
The choice of catalyst and accompanying ligands is paramount in many organic transformations, particularly in metal-catalyzed reactions like the palladium-mediated synthesis of aryl thioethers. nih.govnih.govthieme-connect.com
Catalyst Selection: The selection of the metal center is the first crucial step. While palladium is widely used for C-S cross-coupling, other metals like nickel and copper also catalyze this transformation. thieme-connect.comresearchgate.net Nickel catalysts, for instance, have been employed for the coupling of aryl bromides with thiolates. thieme-connect.com Copper-catalyzed methods are also common, often utilizing a copper(I) salt with a nitrogen-containing ligand. thieme-connect.com
Ligand Design: The ligand plays a critical role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. For palladium-catalyzed thioetherification, a variety of phosphine-based ligands have been developed.
Bidentate Phosphine (B1218219) Ligands: Ligands like Xantphos and DPEphos were initially favored to prevent displacement by the nucleophilic thiolate. nih.gov
Monodentate Phosphine Ligands: More recent studies have shown that bulky, electron-rich monophosphine ligands can lead to more active catalysts, enabling reactions under milder conditions. nih.gov
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of effective ligands for palladium-catalyzed cross-coupling reactions. thieme-connect.com
The rational design of ligands aims to fine-tune the electronic and steric properties of the catalyst to achieve optimal performance for a specific transformation. This can involve modifying the substituents on the phosphine atoms or altering the backbone of the ligand. The synergy between the metal and the ligand is key to developing highly efficient and selective catalytic systems for the synthesis of compounds like this compound.
Spectroscopic and Advanced Structural Characterization of 4 2 Furylmethyl Thio Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts and coupling patterns of atomic nuclei, a detailed picture of the molecular framework can be constructed.
The proton nuclear magnetic resonance (¹H NMR) spectrum of 4-[(2-Furylmethyl)thio]aniline provides valuable information about the electronic environment of the hydrogen atoms in the molecule. In a typical ¹H NMR experiment, the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Systematic studies have shown that the introduction of an alkylthio group to an aniline (B41778) ring can influence the chemical shifts of the aromatic protons. researchgate.net For instance, in 2-butylthioaniline, the butylthio group acts as a weak electron-withdrawing substituent, causing a downfield shift of the ortho proton from δ 7.00 to δ 7.21. researchgate.net This is in contrast to an alkoxy group, such as in 2-methoxyaniline, where the protons are shifted upfield. researchgate.net
In the case of this compound, the protons of the furan (B31954) ring and the aniline ring exhibit characteristic chemical shifts. The furylmethyl protons typically appear as a singlet, while the furan ring protons show distinct signals. The aromatic protons of the aniline ring are observed as doublets, reflecting their coupling with adjacent protons. The amino (-NH₂) protons usually appear as a broad singlet, and their position can be confirmed by deuterium (B1214612) exchange experiments. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Data
| Proton Assignment | Chemical Shift (δ ppm) |
| Aniline Protons (Aromatic) | ~6.6 - 7.2 |
| Furyl Protons (Aromatic) | ~6.0 - 7.4 |
| Methylene (B1212753) Protons (-CH₂-) | ~4.0 |
| Amino Protons (-NH₂) | Variable |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
The ¹³C NMR spectrum of this compound reveals distinct signals for each carbon atom in the molecule. The carbon atoms of the furan and aniline rings appear in the aromatic region of the spectrum. The methylene carbon of the furylmethyl group is typically observed at a higher field.
Studies on related compounds, such as 2-butylthioaniline, have shown that the carbon atom ortho to the thioether linkage is shifted downfield compared to the corresponding carbon in aniline. researchgate.net This deshielding effect is consistent with the electron-withdrawing nature of the sulfur atom in this context. researchgate.net The assignments of the carbon signals can be confirmed using two-dimensional NMR techniques like HETCOR, which correlates proton and carbon signals. researchgate.netresearchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Data
| Carbon Assignment | Chemical Shift (δ ppm) |
| Aniline Carbons (Aromatic) | ~115 - 150 |
| Furyl Carbons (Aromatic) | ~105 - 155 |
| Methylene Carbon (-CH₂-) | ~30 - 40 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The primary amine (-NH₂) group gives rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration is typically observed around 1600 cm⁻¹. orgchemboulder.com
The C-N stretching vibration of the aromatic amine appears in the range of 1250-1335 cm⁻¹. orgchemboulder.com The furan ring exhibits characteristic C-H and C-O stretching vibrations. The presence of the thioether linkage (C-S) can also be identified by its characteristic absorption, although it is often weak and can be difficult to assign definitively.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| N-H Bend (Amine) | 1580 - 1650 |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 205.27 g/mol . hit2lead.com Studies on similar N-(2-furylmethyl)anilines have shown that a common fragmentation pathway involves the heterolytic cleavage of the C-N bond, leading to the formation of a stable [C₅H₅O]⁺ ion at m/z 81. researchgate.net This fragment corresponds to the furfuryl cation and is often the most abundant ion in the spectrum. researchgate.net Other fragment ions may arise from the cleavage of the aniline moiety.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of this compound would reveal the spatial relationship between the furan ring, the thioether linkage, and the aniline moiety. High-resolution diffraction studies are necessary to determine the precise atomic coordinates and the packing arrangement of the molecules in the unit cell. researchgate.net
The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. researchgate.net These interactions play a crucial role in the physical properties of the solid material. nih.gov
Dihedral Angles and Molecular Conformation
The primary determinants of the molecule's conformation are the dihedral angles associated with the C(aniline)-S-C(methylene)-C(furan) chain. The key rotatable bonds are the C4(aniline)-S bond, the S-CH₂ bond, and the CH₂-C2(furan) bond. The interplay of steric hindrance and electronic interactions between the aromatic rings and the sulfur atom's lone pairs influences the preferred conformation.
In analogous structures, such as other substituted anilines and furan-containing compounds, the aromatic rings are typically not coplanar. For instance, in 2-(2-Furylmethyl-amino-meth-yl)-4-sulfanylphenol, the dihedral angle between the furan and benzene (B151609) rings is reported to be 62.2 (2)°. jove.com Similarly, studies on various N-substituted benzanilides show significant dihedral angles between the phenyl rings, often ranging from 30° to over 60°, to minimize steric clash. tandfonline.com
For this compound, it is expected that the molecule will adopt a staggered, non-planar conformation. The rotation around the C(aniline)-S and S-C(methylene) bonds will likely position the furan and aniline rings in a gauche or anti arrangement to minimize steric repulsion. The flexibility of the thioether bridge allows for multiple low-energy conformations. Computational modeling and experimental techniques like X-ray crystallography would be required to determine the precise dihedral angles and the most stable conformer in the solid state or in solution.
Table 1: Key Torsional and Dihedral Angles Influencing Molecular Conformation
| Bond | Dihedral Angle Definition | Expected Influence on Conformation |
| C4(Aniline)–S | C3–C4–S–CH₂ | Determines the orientation of the aniline ring relative to the sulfur atom and the rest of the molecule. |
| S–CH₂ | C4–S–CH₂–C2 | Governs the positioning of the furan ring relative to the thioether linkage. |
| CH₂–C2(Furan) | S–CH₂–C2–O | Influences the orientation of the furan ring with respect to the methylene bridge. |
| Inter-ring | Plane(Aniline)–Plane(Furan) | The overall twist between the two aromatic systems, expected to be non-zero to alleviate steric hindrance. jove.comtandfonline.com |
Chromatographic Techniques for Purity Assessment and Separation
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and efficient technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. shoko-sc.co.jpresearchgate.net
For the synthesis of this compound, which typically involves the reaction of 4-aminothiophenol (B129426) with 2-(chloromethyl)furan, TLC can be used to track the consumption of the reactants and the appearance of the product. A standard TLC analysis would be performed on silica (B1680970) gel 60 F254 plates. nih.govpublish.csiro.au The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexanes/ethyl acetate, is commonly effective for aromatic thioethers and aniline derivatives. nih.govnih.govorgsyn.org For example, a solvent system of petroleum ether:ethyl acetate (5:1, v/v) can provide clear separation of the more polar aniline starting material from the less polar thioether product. nih.govorgsyn.org
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the aromatic rings in the reactants and product are UV-active. nih.govnih.gov Alternatively, chemical staining agents like potassium permanganate (B83412) (KMnO₄) solution or iodine vapor can be used for visualization. nih.govtandfonline.com By comparing the Rf (retention factor) values of the spots in the reaction mixture to those of pure standards of the starting materials, one can effectively monitor the reaction's progression towards completion.
Table 2: Representative TLC Data for Reaction Monitoring
| Compound | Function | Representative Mobile Phase | Representative Rf Value | Visualization Method |
| 4-Aminothiophenol | Reactant | Hexanes:Ethyl Acetate (4:1) | ~ 0.25 | UV (254 nm), KMnO₄ |
| 2-(Chloromethyl)furan | Reactant | Hexanes:Ethyl Acetate (4:1) | ~ 0.60 | UV (254 nm), KMnO₄ |
| This compound | Product | Hexanes:Ethyl Acetate (4:1) | ~ 0.45 | UV (254 nm), KMnO₄ |
Note: Rf values are illustrative and can vary based on specific TLC plate, solvent mixture, and laboratory conditions. nih.govorgsyn.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the identification, quantification, and purity assessment of synthesized compounds like this compound. acs.orgchromatographyonline.com This method combines the high separation efficiency of HPLC with the high sensitivity and structural information provided by MS detection. nih.govchromatographyonline.com
A typical HPLC method for analyzing aromatic amines and sulfur-containing compounds involves reversed-phase chromatography. tandfonline.comnih.gov A C18 column is commonly employed as the stationary phase, which separates compounds based on their hydrophobicity. chromatographyonline.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, frequently with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. tandfonline.comrsc.org
The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like anilines. In positive ion mode, the compound is protonated to form the molecular ion [M+H]⁺. For this compound (C₁₁H₁₁NOS, Molecular Weight: 205.28 g/mol ), the mass spectrometer would be set to detect the ion at m/z 206.1. By monitoring this specific mass-to-charge ratio, the purity of the compound can be accurately determined and quantified against a standard. nih.govnih.gov The combination of retention time from HPLC and the mass-to-charge ratio from MS provides a highly specific and reliable method for analysis. google.comresearchgate.netunimi.it
Table 3: Typical HPLC-MS Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
| HPLC System | ||
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.govsielc.com | Separates compounds based on polarity/hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid rsc.org | Elutes compounds from the column. |
| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) nih.gov | Provides efficient separation of components with varying polarities. |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov | Controls the speed of the mobile phase through the column. |
| Detection (UV) | 254 nm | Detects aromatic compounds as they elute. |
| Mass Spectrometer | ||
| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the eluted sample. |
| Polarity | Positive Mode | Detects protonated molecules [M+H]⁺. |
| Mass Analyzed | m/z 206.1 ([M+H]⁺) | Confirms the identity and assesses the purity of the target compound. |
Theoretical and Computational Studies of 4 2 Furylmethyl Thio Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for electronic structure calculations due to its balance of accuracy and computational cost.
DFT calculations can be employed to map out the potential energy surface of a chemical reaction involving 4-[(2-Furylmethyl)thio]aniline. By identifying the structures of reactants, transition states, and products, the energy barriers (activation energies) for various potential reaction pathways can be calculated. For instance, reactions such as electrophilic aromatic substitution on the aniline (B41778) ring or oxidation at the sulfur atom could be modeled. This information is crucial for understanding the kinetic stability and reactivity of the molecule.
Hypothetical data for a reaction pathway, such as S-oxidation, could be presented in a table like this:
Table 1: Hypothetical DFT-Calculated Energy Barriers for S-Oxidation of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant: this compound | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate: Sulfoxide (B87167) | -5.7 |
| 4 | Transition State 2 | +12.8 |
| 5 | Product: Sulfone | -20.1 |
Note: This data is illustrative and not based on published results for this specific compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aniline and thioether moieties, while the LUMO would be distributed over the aromatic systems.
A representative table for FMO analysis might look as follows:
Table 2: Hypothetical FMO Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: This data is for illustrative purposes only.
DFT calculations provide a detailed picture of the electron density distribution within a molecule. This allows for the calculation of atomic charges through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital - NBO). This analysis can identify the most electron-rich and electron-poor sites in this compound. Such information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. For this molecule, one would expect high electron density on the nitrogen atom of the aniline group and the sulfur atom of the thioether linkage.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound. The molecule possesses several rotatable bonds, particularly around the thioether linkage and the furan (B31954) ring. MD simulations can explore the potential energy landscape to identify low-energy conformers and the barriers between them. Furthermore, by simulating the molecule in a solvent (e.g., water), its interactions with the surrounding environment can be studied, providing information on its solubility and hydration properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. If a series of furan-containing thioanilines have been synthesized and tested for a specific biological activity, a QSAR model could be developed. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. These descriptors for this compound would include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods are then used to build a model that can predict the activity of new, untested compounds, including this compound.
An example of descriptors used in a QSAR study is shown below:
Table 3: Hypothetical Molecular Descriptors for this compound for QSAR Modeling
| Descriptor | Type | Calculated Value |
|---|---|---|
| Molecular Weight | Constitutional | 205.28 g/mol |
| LogP | Hydrophobicity | 3.1 |
| Dipole Moment | Electronic | 2.5 D |
| Polar Surface Area | Topological | 42.1 Ų |
Note: These values are illustrative and would need to be calculated using specialized software.
Chemical Reactivity and Transformation Pathways of 4 2 Furylmethyl Thio Aniline
Oxidation Reactions of Furan (B31954) and Thiophene (B33073) Rings
The furan ring in 4-[(2-Furylmethyl)thio]aniline is an electron-rich heterocycle, making it susceptible to oxidation. The outcome of such a reaction is highly dependent on the specific oxidizing agent used. For instance, treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to a cascade of reactions, often initiated by epoxidation across one of the double bonds, which can ultimately result in ring-opening to form unsaturated dicarbonyl compounds.
In the context of this compound, the presence of the thioether linkage introduces a competing site for oxidation. Selective oxidation of the furan ring without affecting the sulfur atom would require carefully controlled reaction conditions. While the prompt mentions thiophene rings, the subject compound contains a furan ring; thiophenes are generally more resistant to oxidation than furans due to a higher degree of aromaticity.
Electrophilic and Nucleophilic Aromatic Substitution on Aniline (B41778) and Furan Rings
Both the aniline and furan rings are activated towards electrophilic aromatic substitution due to their electron-rich nature. The amino group of the aniline ring is a powerful activating, ortho-, para-directing group. Given that the para position is occupied by the thioether substituent, electrophilic attack would be directed to the positions ortho to the amino group.
The furan ring is also highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (adjacent to the oxygen and remote from the methylene (B1212753) bridge). The thioether linkage attached to the aniline ring is an ortho-, para-director and an activator, further enhancing the reactivity of the aniline ring.
Nucleophilic aromatic substitution on either ring is unlikely unless a leaving group is present and the ring is activated by a strong electron-withdrawing group, which is not the case in the parent molecule.
Reactions Involving the Thioether Linkage
The thioether linkage is a key reactive site in this compound. It can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone using common oxidizing agents like hydrogen peroxide or peroxy acids. This transformation significantly alters the electronic properties of the sulfur atom, making it electron-withdrawing.
The thioether can also undergo alkylation at the sulfur atom to form a sulfonium (B1226848) salt. Cleavage of the C-S bonds is also possible, particularly with strong reducing agents or certain organometallic reagents.
Competitive Reactivity of Amine and Other Functional Groups
The presence of multiple reactive sites leads to competitive reactivity. The primary amine is a strong nucleophile and will readily react with electrophiles such as acyl chlorides or alkyl halides. For example, acylation would likely occur preferentially at the nitrogen atom.
In electrophilic aromatic substitution reactions, there is competition between the aniline and furan rings. The aniline ring is generally more activated than the furan ring, suggesting that electrophilic attack might favor the aniline ring under kinetically controlled conditions. However, the specific reaction conditions and the nature of the electrophile can influence the regioselectivity.
The table below summarizes the expected reactivity of the different functional groups in this compound towards various classes of reagents.
| Functional Group | Reagent Class | Primary Reaction |
| Aniline (Amino Group) | Acyl Halides | N-Acylation |
| Alkyl Halides | N-Alkylation | |
| Nitrous Acid | Diazotization | |
| Aniline (Aromatic Ring) | Electrophiles | Electrophilic Aromatic Substitution (ortho to -NH2) |
| Furan Ring | Electrophiles | Electrophilic Aromatic Substitution (C5 position) |
| Oxidizing Agents | Ring Opening | |
| Reducing Agents | Hydrogenation to Tetrahydrofuran | |
| Thioether Linkage | Oxidizing Agents | Oxidation to Sulfoxide/Sulfone |
| Alkyl Halides | S-Alkylation (Sulfonium salt formation) |
Degradation Pathways Under Environmental Conditions
The environmental fate of this compound is likely influenced by photodegradation and biodegradation. The furan moiety can be susceptible to photodegradation, potentially leading to ring cleavage and the formation of smaller, more volatile compounds. The aniline portion of the molecule may also undergo photo-oxidation.
Applications in Advanced Materials Science
Incorporation into Polymer Architectures and Composites
There is no available scientific literature detailing the incorporation of 4-[(2-Furylmethyl)thio]aniline into polymer architectures or composites. Research on aniline (B41778) derivatives has led to the development of various polymers, including polyamides and polyimides, which can exhibit enhanced thermal stability and specific electronic properties. For instance, the polymerization of aniline itself is a well-established method for creating polyaniline, a conductive polymer. However, studies specifically utilizing the furan (B31954) and thioether functionalities of This compound for polymerization or as a component in composite materials have not been reported. Consequently, there are no research findings on its effect on the mechanical, thermal, or electrical properties of such materials.
Role in Organic Electronic Materials
There are no published studies on the role or application of This compound in organic electronic materials. The field of organic electronics heavily relies on conjugated materials for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. Aniline and its derivatives are foundational to many of these materials, often serving as building blocks for hole-transporting layers or as precursors to conductive polymers. The specific electronic properties of This compound , such as its charge mobility, energy levels (HOMO/LUMO), and potential for forming stable, conductive states, have not been investigated or reported in the context of organic electronics.
Development of Functional Coatings and Films
No research has been published on the use of This compound in the development of functional coatings and films. Functional coatings are designed to provide specific properties to a surface, such as anti-corrosion, self-healing, or enhanced durability. Aniline-based polymers, particularly polyaniline, are known for their use in anti-corrosion coatings due to their ability to form a passive oxide layer on metal surfaces. Additionally, furan-containing compounds have been explored for creating self-healing polymers. Despite the presence of both aniline and furan moieties in its structure, This compound has not been specifically studied for these or any other coating applications.
Applications in Sensors and Responsive Materials
There is no available research detailing the application of This compound in sensors or responsive materials. Polymers and materials that respond to external stimuli like pH, temperature, or the presence of specific chemicals are of great interest for sensor development. Conductive polymers derived from aniline are often used in chemical sensors due to changes in their conductivity upon exposure to various analytes. The potential for the sulfur and furan groups in This compound to provide specific binding sites for analytes or to contribute to a unique sensing mechanism has not been explored in any published work.
Medicinal Chemistry and Biological Activity Investigations
Antimicrobial Properties and Mechanisms of Action
Compounds containing furan (B31954) and thiol groups are known for their significant antimicrobial effects. ontosight.ainih.gov The biological activity of furan derivatives is often linked to their ability to penetrate biological membranes and interact with various cellular processes. nih.gov
Research into structurally related compounds provides insights into the potential antimicrobial profile of 4-[(2-Furylmethyl)thio]aniline. For instance, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have demonstrated moderate activity against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. zsmu.edu.ua Studies on these related compounds indicate that the nature of the substituents plays a crucial role in determining the antimicrobial spectrum and potency. The introduction of different alkyl groups to the thiol moiety can significantly alter the activity against specific strains like Staphylococcus aureus. zsmu.edu.ua Similarly, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown noteworthy activity against S. aureus and S. pyogenes. encyclopedia.pub
The proposed mechanisms for the antimicrobial action of such heterocyclic compounds include the selective inhibition of microbial growth and the modification of essential microbial enzymes. nih.gov The presence of the sulfur atom and the furan ring are thought to be key contributors to this activity, potentially by interfering with microbial metabolic pathways or cell wall synthesis.
Table 1: Antimicrobial Activity of Structurally Related Furan and Thiol Compounds
| Compound Class | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives | Staphylococcus aureus ATCC 25923 | Moderate activity; pentyl and isobutyl derivatives showed increased activity. | zsmu.edu.ua |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives | Escherichia coli ATCC 25922 | Moderate activity. | zsmu.edu.ua |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives | Pseudomonas aeruginosa ATCC 27853 | Moderate activity. | zsmu.edu.ua |
| 4-(Benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | High activity (MIC 0.9 µg/mL). | nih.gov |
Anticancer Activity and Cell Proliferation Inhibition
The search for novel anticancer agents has led to extensive investigation of furan-containing compounds. ontosight.ai Various derivatives incorporating furan, aniline (B41778), or thioether moieties have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov
A novel aniline derivative isolated from Peganum harmala, named pegaharoline A, demonstrated significant inhibition of non-small cell lung cancer (NSCLC) cell proliferation, with IC₅₀ values of 2.39 µM in A549 cells and 3.60 µM in PC9 cells. mdpi.com This compound was found to induce apoptosis and arrest the cell cycle. mdpi.com Similarly, newly synthesized fluoroquinolones featuring anilino groups have shown potent antiproliferative activity against a range of cancer cell lines, including leukemia (K562), lung (A549), and breast (MCF7) cancer, with some derivatives exhibiting IC₅₀ values below 50 µM. nih.gov
The mechanism of anticancer action for these classes of compounds often involves the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). mdpi.com For example, a Thioflavin S-derivative, Thio-2 (N-Ethyl-4-(6-methyl-1,3-benzothiazol-2yl)aniline), was shown to have a significant cytotoxic effect on breast cancer cells. researchgate.net Research on various thiosemicarbazides has also highlighted their anticancer potential against cell lines such as prostate cancer (LNCaP). mdpi.com These findings suggest that this compound could serve as a scaffold for developing new agents that target cell viability and growth in cancerous tissues.
Table 2: In Vitro Anticancer Activity of Structurally Related Compounds
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Pegaharoline A (Aniline derivative) | A549 (NSCLC) | 2.39 | mdpi.com |
| Pegaharoline A (Aniline derivative) | PC9 (NSCLC) | 3.60 | mdpi.com |
| Nitro- and Reduced Fluoroquinolones (Anilino FQs) | K562 (Leukemia) | <50 | nih.gov |
| Reduced Fluoroquinolones (Anilino FQs) | A549 (Lung) | <50 | nih.gov |
| Reduced Fluoroquinolones (Anilino FQs) | MCF7 (Breast) | <50 | nih.gov |
Anti-inflammatory Effects and Related Biological Pathways
Furan and its derivatives have been recognized for their anti-inflammatory properties. nih.gov These compounds can exert their effects through various mechanisms, including antioxidant activities and the modulation of key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov
A key mechanism in inflammation involves the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The inhibition of these enzymes is a target for many anti-inflammatory drugs. nih.gov Studies on furanocoumarins, for example, have shown that they can decrease the expression of iNOS and COX-2 in inflammatory models. nih.gov Thiophene (B33073) derivatives, which are structurally similar to furans, have also demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models, with effects comparable to the standard drug indomethacin. njppp.com
Furthermore, investigations into thiosemicarbazone derivatives have revealed their ability to reduce paw edema in carrageenan-induced inflammation models. nih.gov This effect is suggested to be connected to peripheral mechanisms, possibly involving the inhibition of early inflammatory mediators like histamine. nih.gov This body of evidence suggests that this compound, by combining the furan and thioether motifs, may interact with these biological pathways to produce anti-inflammatory effects.
Table 3: Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Furanocoumarins (Bergapten, Oxypeucedanin hydrate) | Carrageenan-induced foot edema (chick) | Significant, dose-dependent anti-inflammatory activity. | nih.gov |
| Thiophene derivative | Carrageenan-induced paw edema (rat) | Significant inhibition of inflammation, comparable to indomethacin. | njppp.com |
| Thiophene derivative | Cotton pellet-induced granuloma (rat) | Significant inhibition of chronic inflammation. | njppp.com |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema (rat) | Reduced edema by 81.9% and 83.2% at the highest dose. | nih.gov |
Interaction with Biological Targets and Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific biological target, such as a protein or enzyme. nih.govbiointerfaceresearch.com This method is instrumental in medicinal chemistry for identifying potential mechanisms of action and for designing more potent and selective drug candidates.
While specific molecular docking studies for this compound are not extensively documented, research on related structures provides valuable clues about its potential biological targets. For anticancer activity, heterocyclic compounds have been docked against various targets. For instance, triazole-thione-hydrazone derivatives, which share structural similarities, were modeled against BRAF and MEK serine–threonine protein kinases, suggesting they might inhibit the MAPK pathway. nih.gov Other studies have proposed topoisomerase IIα as a potential target for thiosemicarbazide (B42300) derivatives. mdpi.com A novel aniline derivative, pegaharoline A, was shown through molecular docking and surface plasmon resonance to bind to the cancer stem cell marker CD133. mdpi.com
For anti-inflammatory effects, the cyclooxygenase (COX) enzymes are primary targets. Docking studies of 1,2,4-triazole (B32235) derivatives have shown that hydrophobic interactions of alkyl groups can influence the affinity and selectivity towards COX-1 or COX-2. csfarmacie.cz The ability of a compound to interact with the active sites of these enzymes is a key determinant of its anti-inflammatory potential.
Table 4: Potential Biological Targets and Molecular Docking Insights for Related Compound Classes
| Compound Class | Potential Biological Target | Key Docking/Interaction Findings | Reference |
|---|---|---|---|
| Triazole-thione-hydrazones | BRAF and MEK Kinases | Compounds showed high affinity, suggesting inhibition of the MAPK pathway. | nih.gov |
| Thiosemicarbazides | Topoisomerase IIα | Proposed as a potential molecular target based on biological studies and docking. | mdpi.com |
| Aniline Derivative (Pegaharoline A) | CD133 | Direct binding confirmed, leading to inhibition of PI3K/AKT/mTOR pathway. | mdpi.com |
| 1,2,4-Triazole Derivatives | COX-1/COX-2 | Hydrophobic interactions influence binding affinity and selectivity for COX enzymes. | csfarmacie.cz |
Derivatization for Enhanced Potency and Selectivity
Chemical modification, or derivatization, is a fundamental strategy in drug discovery used to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. jocpr.com For a scaffold like this compound, modifications can be envisioned at several positions: the aniline ring, the amino group, the thioether linkage, or the furan ring.
The synthesis of various aniline derivatives is a well-established field in organic chemistry, often aimed at producing compounds for agrochemicals and pharmaceuticals. jocpr.com Structure-activity relationship (SAR) studies on related heterocyclic systems demonstrate how subtle changes can lead to significant differences in potency. For example, in a series of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, altering the length of the alkyl substituent attached to the sulfur atom modulated the antimicrobial activity against S. aureus. zsmu.edu.ua
Similarly, in the development of anticancer agents, derivatization of a 1,2,4-triazole-3-thione core with different aldehydes to form hydrazones resulted in a range of activities against breast cancer and glioblastoma cell lines. nih.gov The introduction of a 5-chloropyridine moiety, for instance, enhanced antibacterial activity against M. luteum. nih.gov These examples underscore the principle that systematic derivatization of the this compound structure could lead to the discovery of analogues with enhanced potency and a more desirable biological profile.
Table 5: Examples of Derivatization and Impact on Biological Activity
| Parent Scaffold | Derivative/Modification | Impact on Activity | Reference |
|---|---|---|---|
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol | Introduction of pentyl radical at sulfur atom | Doubled the activity against S. aureus. | zsmu.edu.ua |
| 4-Amino-1,2,4-triazole-3-thione | Synthesis of hydrazones with various aldehydes | Identified derivatives with high antifungal and anticancer activity. | nih.gov |
| 4-Amino-1,2,4-triazole-3-thione | Introduction of a 5-chloropyridine moiety | Enhanced antibacterial activity against M. luteum. | nih.gov |
Drug Metabolism and Pharmacokinetics (DMPK) Considerations (Excluding Dosage)
The study of Drug Metabolism and Pharmacokinetics (DMPK) is critical in drug development to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. For this compound, its metabolic fate is predicted by its constituent chemical motifs: the aniline, the furan, and the thioether.
Phase I metabolism typically involves functionalization reactions such as oxidation, reduction, and hydrolysis. neu.edu.tr The aniline moiety is susceptible to several metabolic transformations. A primary concern is N-oxidation or hydroxylation of the aromatic ring by cytochrome P450 (CYP) enzymes. libretexts.org Furthermore, metabolic cleavage of related structures can sometimes yield aniline or aniline derivatives, which raises potential safety considerations due to their association with toxicity. frontiersin.org For instance, in vitro metabolism studies of the drug candidate LDN-193189 revealed the formation of an aniline metabolite, prompting structural optimization to block this pathway. frontiersin.org
The thioether (sulfide) linkage is also a site for Phase I metabolism, primarily through S-oxidation by CYPs or flavin-containing monooxygenases (FMO) to form sulfoxides and sulfones. libretexts.org The furan ring can also undergo oxidation.
Phase II metabolism involves conjugation reactions, where the parent drug or its Phase I metabolites are coupled with endogenous molecules to increase water solubility and facilitate excretion. neu.edu.tr Potential Phase II pathways for metabolites of this compound would include glucuronic acid or sulfate (B86663) conjugation at hydroxylated positions or the amino group.
Understanding these potential metabolic pathways is crucial. Medicinal chemists can proactively design derivatives that block or slow down undesirable metabolic transformations, thereby improving the compound's pharmacokinetic profile and reducing the risk of forming reactive or toxic metabolites. frontiersin.org
Table 6: Potential Metabolic Pathways for this compound
| Structural Moiety | Metabolic Reaction Type (Phase) | Potential Enzymes Involved | Potential Metabolite | Reference |
|---|---|---|---|---|
| Aniline (Aromatic Ring) | Aromatic Hydroxylation (Phase I) | Cytochrome P450s (CYPs) | Hydroxylated aniline derivative | libretexts.org |
| Aniline (Amino Group) | N-Oxidation (Phase I) | CYPs, Flavin-containing Monooxygenases (FMOs) | N-oxide or N-hydroxy metabolite | neu.edu.trlibretexts.org |
| Aniline (Amino Group) | Acetylation (Phase II) | N-acetyltransferases (NATs) | Acetylated amine | neu.edu.tr |
| Thioether Linkage | S-Oxidation (Phase I) | CYPs, FMOs | Sulfoxide (B87167), Sulfone | libretexts.org |
| Thioether Linkage | S-Dealkylation (Phase I) | CYPs | 4-Thioaniline | neu.edu.tr |
| Furan Ring | Oxidation (Phase I) | CYPs | Ring-opened or hydroxylated metabolites | nih.gov |
Environmental and Toxicological Considerations in Research Context
Degradation and Persistence in Various Environmental Compartments
The environmental fate of "4-[(2-Furylmethyl)thio]aniline" is not extensively documented in scientific literature. However, by examining the degradation and persistence of its constituent chemical moieties—the furan (B31954) ring, the thioether linkage, and the aniline (B41778) group—we can infer its likely behavior in various environmental compartments.
The furan ring, present in compounds like furfural and furfuryl alcohol, can undergo aerobic biodegradation. researchgate.net For instance, some microorganisms can utilize furfural as a carbon source, oxidizing it to 2-furoic acid, which then enters the tricarboxylic acid (TCA) cycle. researchgate.net Under anaerobic conditions, furfural can be reduced to the less toxic furfuryl alcohol. researchgate.net The persistence of furan-containing compounds in the environment is variable and depends on the specific compound and environmental conditions.
Aniline and its derivatives are known to be of environmental concern due to their potential for persistence and toxicity. mdpi.com Chlorinated anilines, for example, are classified as persistent in aquatic environments. The biodegradation of aniline can occur in soil and water, but it is often slow, and the presence of substituents on the aniline ring can further decrease the rate of degradation. researchgate.net
The thioether linkage's contribution to the environmental persistence of "this compound" is less clear without specific studies. Generally, thioethers can be subject to oxidation in the environment, forming sulfoxides and sulfones, which may have different solubility and persistence characteristics.
Table 1: Inferred Environmental Degradation Pathways
| Environmental Compartment | Potential Degradation Pathway for this compound | Key Factors Influencing Degradation |
| Aerobic Water/Soil | Oxidation of the furan ring to a carboxylic acid, followed by ring cleavage. Oxidation of the aniline ring. Oxidation of the thioether to sulfoxide (B87167) and sulfone. | Presence of adapted microorganisms, oxygen levels, temperature, pH. |
| Anaerobic Water/Soil | Reduction of the furan ring. Slower degradation of the aniline moiety. | Redox potential, presence of specific anaerobic microbial consortia. |
| Atmosphere | Potential for photo-oxidation, although likely to be less significant due to low volatility. | Sunlight intensity, presence of atmospheric oxidants. |
Metabolite Identification and Pathways
Specific metabolic studies on "this compound" are not available. However, the metabolic pathways of related furan and aniline compounds provide a strong basis for predicting its biotransformation in biological systems.
The metabolism of furan-containing compounds often involves oxidation of the furan ring. nih.gov For example, furfuryl alcohol is metabolized by oxidation to furfural, which is then further oxidized to furoic acid. nih.gov This furoic acid can then be conjugated with glycine and excreted. nih.gov
Aniline metabolism is well-characterized and typically involves oxidation of the aromatic ring and the amino group, followed by conjugation reactions. wikipedia.org Phase I metabolism can lead to the formation of aminophenols, while Phase II reactions include glucuronidation and sulfation of these hydroxylated metabolites.
Based on these established pathways, the metabolism of "this compound" can be hypothesized to proceed as follows:
Oxidation of the furfuryl moiety: The furfuryl group is likely to be oxidized to a carboxylic acid (2-furoic acid derivative).
Oxidation of the aniline moiety: The aniline ring may be hydroxylated.
Conjugation: The resulting hydroxylated and carboxylated metabolites are expected to undergo conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.
Table 2: Predicted Metabolites of this compound
| Predicted Metabolite | Metabolic Pathway | Potential for Further Metabolism |
| 4-[(2-Furoic acid)thio]aniline | Oxidation of the furfuryl alcohol moiety | Conjugation of the carboxylic acid group. |
| Hydroxylated this compound | Aromatic hydroxylation of the aniline ring | Conjugation (glucuronidation, sulfation) of the hydroxyl group. |
| Sulfoxide of this compound | Oxidation of the thioether linkage | Further oxidation to the sulfone. |
Ecological Impact Assessments from a Research Perspective
While specific ecotoxicological data for "this compound" are lacking, the known ecological effects of aniline and furan derivatives suggest that it could pose a risk to aquatic and terrestrial ecosystems.
Aniline and its derivatives are known to be toxic to aquatic organisms. dcceew.gov.au Chlorinated anilines, for instance, have been shown to have harmful effects on various aquatic species. The toxicity of aniline is often associated with its ability to induce methemoglobinemia, which impairs oxygen transport in the blood. tn.edu
Furan-containing compounds also exhibit toxicity. nih.gov Furan itself is classified as a possible human carcinogen and can cause liver toxicity in animals. nih.govwikipedia.org The release of furan-containing compounds into the environment is a concern due to their potential for adverse health effects. nih.gov
Given these properties, "this compound" should be treated as a substance with potential for ecological harm in a research context. Any release into the environment should be avoided.
Table 3: Potential Ecological Effects Based on Analogous Compounds
| Ecological Endpoint | Predicted Effect of this compound | Basis for Prediction |
| Aquatic Toxicity | Likely to be toxic to fish, invertebrates, and algae. | Aniline and its derivatives are known to be highly toxic to aquatic life. dcceew.gov.au |
| Terrestrial Toxicity | Potential for toxicity to soil organisms and plants. | Aniline has been shown to have adverse effects on agricultural crops. dcceew.gov.au |
| Bioaccumulation | Moderate potential for bioaccumulation. | The lipophilic nature of the molecule suggests it could accumulate in fatty tissues of organisms. |
| Carcinogenicity/Mutagenicity | Potential for carcinogenic and mutagenic effects. | Aniline is classified as a probable human carcinogen, and furan has been shown to be carcinogenic in animal studies. wikipedia.orgwikipedia.org |
Responsible Handling and Disposal in Academic Laboratories
The responsible handling and disposal of "this compound" in an academic laboratory setting are crucial to minimize exposure to researchers and prevent environmental contamination. General principles of laboratory safety for handling toxic chemicals should be strictly followed. tn.edu
Handling:
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. fishersci.com
Ventilation: All work with "this compound" should be conducted in a properly functioning chemical fume hood to avoid inhalation of any potential vapors or aerosols. tn.edu
Spill Management: In the event of a spill, it should be cleaned up immediately using an inert absorbent material. fishersci.com The contaminated material should be collected in a sealed container for proper disposal. For large spills, the area should be evacuated, and institutional safety personnel should be contacted.
Hygiene: Avoid eating, drinking, or smoking in the laboratory. tn.edu Wash hands thoroughly with soap and water after handling the compound. tn.edu
Disposal:
Waste Collection: All waste containing "this compound," including unused compound, contaminated materials, and solutions, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. fishersci.com
Waste Segregation: Do not mix this waste with other incompatible waste streams. Follow institutional guidelines for chemical waste segregation.
Disposal Procedures: The hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. fishersci.com Under no circumstances should this chemical be disposed of down the drain or in the regular trash. fishersci.com
Table 4: Summary of Safe Handling and Disposal Practices
| Aspect | Recommended Procedure | Rationale |
| Personal Protective Equipment | Lab coat, nitrile gloves, safety goggles. | To prevent skin and eye contact with the potentially toxic compound. |
| Engineering Controls | Use of a chemical fume hood. | To minimize inhalation exposure to vapors or aerosols. |
| Spill Cleanup | Use inert absorbent material and collect in a sealed container. | To contain the spill and prevent further contamination. |
| Waste Disposal | Collect in a labeled hazardous waste container for institutional disposal. | To ensure environmentally responsible disposal and compliance with regulations. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The future synthesis of 4-[(2-Furylmethyl)thio]aniline and its derivatives will likely focus on improving efficiency, reducing environmental impact, and increasing accessibility. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or produce significant waste. Future research could explore several promising avenues:
Green C-S Bond Formation: The development of aryl thioethers is moving towards more sustainable methods. acsgcipr.org Future syntheses could employ visible-light-mediated C-S bond formation, which offers milder and more environmentally friendly reaction conditions. sioc-journal.cn Electrochemical methods also present a green and efficient pathway for creating C-S bonds. sioc-journal.cn The use of recyclable and less toxic catalysts, such as copper-based systems or even metal-free options like iodine in DMSO, represents a significant step forward in the sustainable production of thioethers. mdpi.comresearchgate.net Another approach involves using odorless and stable xanthates as thiol surrogates, which avoids the practical limitations of working with volatile and easily oxidized thiols. mdpi.com
Catalytic C-H Functionalization: Direct functionalization of the aniline (B41778) ring offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Research into transition-metal-catalyzed C-H functionalization can lead to highly regioselective methods for modifying the aniline core. researchgate.netrsc.orgacs.org For instance, palladium catalysts paired with specific ligands have shown high para-selectivity in the olefination of aniline derivatives, a strategy that could be adapted for this compound. nih.gov
Bio-based Feedstocks: The furan (B31954) moiety is derivable from abundant, renewable biomass resources like hemicellulose. acs.orgresearchgate.net Future research should focus on integrating these bio-based platform molecules, such as furfural, directly into the synthetic pathway of this compound, thereby reducing reliance on petrochemical feedstocks. researchgate.netnih.gov
Advanced Computational Modeling for De Novo Design
Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel molecules. For this compound, computational methods can predict properties and guide the synthesis of new analogs with enhanced activities.
Predictive Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of this compound analogs and their biological activities. mdpi.comsioc-journal.cn By creating a 3D-QSAR model, researchers can identify which structural modifications are likely to improve desired outcomes, such as antifungal or enzyme-inhibiting activity. mdpi.com
Molecular Docking: Molecular docking simulations can predict the binding interactions of this compound and its derivatives with specific biological targets, such as enzymes or receptors. mdpi.comsioc-journal.cnuludag.edu.trresearchgate.net This is crucial for designing targeted inhibitors. For example, docking studies could reveal how the molecule fits into the active site of enzymes like monoamine oxidase (MAO) or pyruvate (B1213749) dehydrogenase, guiding the design of more potent and selective inhibitors. tandfonline.comrsc.orgnih.gov
De Novo Design: Advanced algorithms can be used for the de novo design of novel ligands based on the structural framework of this compound. These computational methods can generate new molecular structures optimized for binding to a specific target or for exhibiting desired physicochemical properties, which can then be synthesized and tested. mdpi.com
Development of Targeted Analogs for Specific Applications
The structural components of this compound suggest a variety of potential biological activities. ijabbr.comijabbr.comutripoli.edu.ly Future research should focus on synthesizing and evaluating analogs to develop compounds for specific therapeutic or industrial uses.
Enzyme Inhibitors: Furan-based compounds have been successfully developed as inhibitors for several enzymes. tandfonline.comrsc.orgnih.govresearchgate.net By modifying the substituents on the furan and aniline rings of this compound, it may be possible to create selective inhibitors for targets like monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases, or salicylate (B1505791) synthase (MbtI), a potential target for new antitubercular agents. tandfonline.comnih.govresearchgate.net
Antimicrobial Agents: Furan and thioether derivatives have shown a broad spectrum of antimicrobial activities. utripoli.edu.ly Systematic modifications to the core structure could lead to the development of new antibacterial or antifungal agents. For example, introducing specific functional groups could enhance activity against pathogens like Escherichia coli or Staphylococcus aureus. utripoli.edu.ly
Anticancer Agents: Numerous furan derivatives have been investigated for their anti-proliferative effects. ijabbr.com The development of furan-conjugated peptides or other derivatives based on the this compound scaffold could lead to novel compounds with activity against specific cancer cell lines. ijabbr.com
A summary of potential applications for targeted analogs is presented in the table below.
Table 1: Potential Applications of Targeted this compound Analogs
| Application Area | Potential Target | Rationale | Supporting Evidence |
|---|---|---|---|
| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | Furan-based chalcones show potent and selective MAO-B inhibition. tandfonline.com | Development of furan-based chalcones as MAO-B inhibitors. tandfonline.com |
| Infectious Diseases | Salicylate Synthase (MbtI) | Furan-based derivatives are promising inhibitors of MbtI in Mycobacterium tuberculosis. nih.govresearchgate.net | Identification of 5-phenylfuran-2-carboxylic acid derivatives as MbtI inhibitors. nih.gov |
| Cancer Therapy | Pyruvate Dehydrogenase (PDH E1) | Furan-based thiamine (B1217682) analogs act as selective inhibitors of mammalian PDH E1, a target in cancer metabolism. rsc.orgnih.gov | SAR studies leading to potent, membrane-permeable furan-based inhibitors. rsc.orgnih.gov |
| Antimicrobial Agents | Various bacterial/fungal targets | Furan and thioether moieties are common in compounds with broad-spectrum antimicrobial activity. utripoli.edu.ly | Synthesis of furan derivatives with activity against E. coli, S. aureus, and various fungi. mdpi.comutripoli.edu.ly |
Interdisciplinary Collaborations in Material Science and Bio-applications
The unique chemical structure of this compound makes it a candidate for applications beyond medicine, particularly in material science. Future progress in this area will depend on collaborations between chemists, material scientists, and biologists.
Advanced Polymers: Furan derivatives, sourced from renewable feedstocks, are being explored as monomers for high-performance polymers such as epoxy resins and polyesters. acs.orgresearchgate.net The diamine nature of this compound makes it a potential building block for creating novel polyamides or polyimides with unique thermal and mechanical properties. acs.org
Organic Electronics: Furan-based materials are being investigated as semiconductors for organic photovoltaics (OSCs) due to their favorable electronic properties and potential for good molecular stacking. researchgate.netnih.gov The combination of the electron-rich furan and aniline moieties connected by a flexible thioether bridge could lead to new materials for organic electronics. nih.gov
Biomaterials: The inherent biological activity of furan derivatives could be harnessed to create functional biomaterials. nih.gov For example, incorporating this compound into polymer backbones could yield materials with antimicrobial surfaces or specific biocompatibility profiles.
Methodological Advancements in Characterization and Analysis
As novel analogs of this compound are synthesized, advanced analytical techniques will be crucial for their comprehensive characterization.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, more complex structures will require advanced, multidimensional NMR techniques. researchgate.net Experiments like COSY, HSQC, and HMBC are essential for unambiguously determining the connectivity and structure of complex derivatives. numberanalytics.comnumberanalytics.comipb.pt These techniques are invaluable for structural elucidation and can provide detailed information about the three-dimensional structure of molecules. numberanalytics.comresolvemass.ca
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming molecular formulas and for studying fragmentation patterns, which can help in structure identification. mdpi.com Coupling gas chromatography with tandem mass spectrometry (GC-MS/MS) is a powerful method for separating and identifying furan derivatives, even in complex mixtures. mdpi.comnih.govacs.orgnih.gov Real-time high-resolution tandem mass spectrometry can also be employed for robust identification. fossiliontech.com
Quantitative Analysis: The development of validated analytical methods, such as quantitative NMR (qNMR) or GC-MS with appropriate internal standards, will be necessary to accurately determine the purity of synthesized compounds and to quantify them in various matrices for application-focused studies. resolvemass.caacs.org
A summary of advanced characterization techniques is provided in the table below.
Table 2: Advanced Methodologies for Characterization and Analysis
| Technique | Application | Purpose | References |
|---|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Determines proton-proton and proton-carbon correlations to establish molecular connectivity. | researchgate.netnumberanalytics.comnumberanalytics.comipb.pt |
| GC-MS/MS | Separation and Identification | Separates complex mixtures and provides mass spectral data for identifying furan derivatives and isomers. | mdpi.comnih.govacs.org |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides highly accurate mass measurements to confirm the elemental composition of new compounds. | researchgate.netmdpi.com |
| Quantitative NMR (qNMR) | Purity and Concentration | Accurately quantifies compound purity and concentration without the need for identical standards. | resolvemass.ca |
Q & A
Q. Advanced
- Replicate synthesis : Follow standardized protocols (e.g., anhydrous conditions) to minimize solvent/impurity effects .
- Cross-validate techniques : Compare NMR with X-ray data (e.g., bond angles in related structures ).
- Control experiments : Test for tautomerism or pH-dependent shifts in –NH₂ protons .
Document solvent, temperature, and instrument calibration to isolate variables .
What strategies are effective for introducing electron-withdrawing/donating groups to the aniline moiety to modulate electronic properties?
Q. Advanced
- Electrophilic substitution : Nitration or halogenation at the para position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
- Protection-deprotection : Acetylate –NH₂ before functionalization, then hydrolyze with HCl/EtOH .
- Post-synthetic modification : Suzuki coupling to attach aryl groups via Pd catalysis .
Electronic effects (e.g., –NO₂ reduces HOMO energy by ~1.2 eV) are quantified via cyclic voltammetry .
What are common side reactions during this compound synthesis, and how can they be mitigated?
Q. Basic
- Oxidation : Thioether to sulfoxide/sulfone. Mitigation: Use N₂/Ar atmosphere and antioxidants (BHT) .
- Dimerization : Occurs at high concentrations. Mitigation: Dilute reaction conditions and slow reagent addition .
- Hydrolysis : Acidic/basic conditions cleave C–S bonds. Mitigation: Maintain neutral pH .
How can computational modeling guide the design of this compound derivatives for targeted applications?
Q. Advanced
- DFT calculations : Predict electronic properties (e.g., Fukui indices for reactive sites) .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) for drug design .
- QSAR models : Correlate substituent effects with solubility or toxicity .
Software tools (Gaussian, AutoDock) validate experimental data and reduce trial-and-error synthesis .
What structural analogs of this compound have been explored for comparative reactivity studies?
Q. Advanced
- 4,4'-Diaminodiphenyl sulfide : Lacks the furan group; used to study steric vs. electronic effects .
- 4-((2-Furylmethyl)thio)-4-methylpentan-2-one : Ketone-containing analog for hydrogen bonding studies .
- Nitro-substituted derivatives : Enhance electrochemical sensitivity (e.g., 4-nitro analogs ).
Comparative studies reveal furan’s role in π-stacking interactions and redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
